N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide
Description
This compound belongs to the sulfonamide class, characterized by a central 4-methylbenzenesulfonamide group linked to a 2-methoxy-5-nitrophenyl moiety and a 4,4-dimethyl-2,5-dioxoimidazolidin-1-yl-hydroxypropyl chain. The structure integrates multiple pharmacophores:
- Sulfonamide group: Known for enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity .
- Nitro and methoxy substituents: The 2-methoxy-5-nitrophenyl group enhances electron-withdrawing properties, influencing binding affinity and stability .
- Imidazolidinone ring: A cyclic urea derivative that may confer metabolic stability and modulate solubility .
Potential applications include antimicrobial, anti-inflammatory, or enzyme-targeted therapies, though biological data specific to this compound remain preliminary .
Properties
IUPAC Name |
N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O8S/c1-14-5-8-17(9-6-14)35(32,33)25(18-11-15(26(30)31)7-10-19(18)34-4)13-16(27)12-24-20(28)22(2,3)23-21(24)29/h5-11,16,27H,12-13H2,1-4H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSQHVMCQJERAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C(=O)C(NC2=O)(C)C)O)C3=C(C=CC(=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the imidazolidinone core, followed by the introduction of the hydroxypropyl and methoxy-nitrophenyl groups. The final step involves the sulfonation of the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Table 1: Substituent-Driven Comparisons
Key Findings :
- The 5-nitro group in the target compound enhances polarity and may improve binding to charged enzyme active sites compared to non-nitrated analogues .
- Thiazole-containing derivatives exhibit divergent biological profiles due to heterocycle-specific interactions .
Functional Group Variations in Sulfonamide Derivatives
Table 2: Sulfonamide Core Modifications
| Compound Name | Sulfonamide Substituents | Molecular Weight (g/mol) | Notable Properties | |
|---|---|---|---|---|
| Target compound | 4-methylbenzenesulfonamide | ~500–510 | Balanced lipophilicity; potential CNS penetration | |
| N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide | Fluorine at position 3 | 408.5 | Enhanced metabolic stability; fluorinated bioisostere effects | |
| 4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | Dipropylsulfamoyl group | 443.5 | Increased lipophilicity; prolonged half-life |
Key Findings :
- Fluorine substitution (e.g., in ) improves metabolic stability but may reduce aqueous solubility.
- 4-methylbenzenesulfonamide in the target compound offers a balance between solubility and membrane permeability, critical for oral bioavailability .
Imidazolidinone vs. Other Heterocyclic Cores
Table 3: Heterocycle-Driven Comparisons
Key Findings :
- The imidazolidinone core in the target compound provides hydrogen-bond donors/acceptors, favoring interactions with proteases or kinases .
- Oxadiazole derivatives (e.g., ) exhibit superior thermal stability, advantageous for formulation.
Critical gaps :
- Limited in vivo data on toxicity and pharmacokinetics.
- Structural optimization needed to balance polarity and bioavailability.
Future studies should prioritize structure-activity relationship (SAR) analyses to refine substituent effects and validate therapeutic hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
